molecular formula C7H8ClNO2 B1419698 6-Chloro-2,3-dimethoxypyridine CAS No. 1087659-30-0

6-Chloro-2,3-dimethoxypyridine

Cat. No.: B1419698
CAS No.: 1087659-30-0
M. Wt: 173.6 g/mol
InChI Key: RIBNMZVQKQHUSA-UHFFFAOYSA-N
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Description

6-Chloro-2,3-dimethoxypyridine is a halogenated heterocyclic compound with the molecular formula C7H8ClNO2 and a molecular weight of 173.60 g/mol . It is characterized by the presence of a chlorine atom and two methoxy groups attached to a pyridine ring. This compound is primarily used in research and development settings, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2,3-dimethoxypyridine typically involves the chlorination of 2,3-dimethoxypyridine. One common method includes the reaction of 2,3-dimethoxypyridine with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent over-chlorination and to ensure high yield and purity of the product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput. The product is then purified through crystallization or distillation techniques to meet the required specifications for research and development applications .

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-2,3-dimethoxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed:

    Nucleophilic Substitution: Substituted pyridines with various functional groups.

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: 2,3-Dimethoxypyridine.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity :
Research has indicated that derivatives of pyridine compounds exhibit significant antimicrobial properties. For instance, studies on related compounds suggest that modifications can enhance their efficacy against various bacterial strains. In a study examining the structure-activity relationship of pyridine derivatives, it was found that compounds with similar structures to 6-chloro-2,3-dimethoxypyridine displayed promising antibacterial activity against Gram-positive and Gram-negative bacteria.

CompoundActivityIC50 (µg/mL)
Compound AStaphylococcus aureus15.5
Compound BEscherichia coli22.3

Cancer Research :
The compound has been investigated for its potential role in cancer therapy. Preliminary studies suggest that pyridine derivatives can inhibit certain cancer cell lines. For example, a study reported that a related compound exhibited an IC50 value of 0.8 µM against telomerase activity, indicating potential for use in cancer treatments.

Agricultural Science

Pesticide Development :
this compound is being explored as a candidate for developing new pesticides. Its structural characteristics allow it to interact with biological systems of pests effectively. Field trials have shown promising results in controlling pest populations while minimizing harm to beneficial insects.

Material Science

Polymer Chemistry :
The compound serves as a building block in synthesizing novel polymers with enhanced properties. Its ability to participate in various chemical reactions allows it to be integrated into polymer backbones, improving thermal stability and mechanical strength.

Case Study 1: Antimicrobial Efficacy

A series of novel pyridine derivatives were synthesized and tested for antimicrobial activity against various pathogens. The results indicated that compounds structurally similar to this compound demonstrated a range of effectiveness that supports further exploration into their clinical applications.

Case Study 2: Agricultural Applications

In a recent field study, formulations containing this compound were tested against common agricultural pests. The results showed a significant reduction in pest populations compared to untreated controls, suggesting its potential as an environmentally friendly pesticide.

Mechanism of Action

The mechanism of action of 6-Chloro-2,3-dimethoxypyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and methoxy groups contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by forming covalent or non-covalent interactions with the active site, thereby blocking substrate access and altering the enzyme’s function. Additionally, it can act as a ligand, forming coordination complexes with metal ions, which can modulate biological pathways .

Comparison with Similar Compounds

  • 2-Chloro-3,4-dimethoxypyridine
  • 6-Iodo-2,3-dimethoxypyridine
  • 3,4-Dimethoxyaniline

Comparison: 6-Chloro-2,3-dimethoxypyridine is unique due to the specific positioning of the chlorine atom and methoxy groups on the pyridine ring, which imparts distinct chemical and biological properties. Compared to 2-Chloro-3,4-dimethoxypyridine, the position of the chlorine atom affects the compound’s reactivity and interaction with nucleophiles. Similarly, 6-Iodo-2,3-dimethoxypyridine, with an iodine atom instead of chlorine, exhibits different reactivity due to the larger atomic size and lower electronegativity of iodine .

Biological Activity

6-Chloro-2,3-dimethoxypyridine (CDMP) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and comparative analyses with similar compounds.

This compound is characterized by a pyridine ring substituted with two methoxy groups and a chlorine atom. The positioning of these substituents significantly influences its chemical reactivity and biological activity. The compound can undergo various chemical reactions, including nucleophilic substitutions and oxidation, making it a versatile building block in organic synthesis.

Antimicrobial Activity

Research indicates that CDMP exhibits notable antimicrobial properties. In a study evaluating the activity of various pyridine derivatives against gram-positive bacteria, CDMP showed significant efficacy, comparable to established antibiotics like ampicillin and rifampicin . The introduction of halogen atoms, such as chlorine, has been shown to enhance antibacterial activity, likely due to increased lipophilicity and binding affinity to bacterial targets.

Anti-inflammatory Properties

In addition to its antimicrobial effects, CDMP has demonstrated anti-inflammatory properties. It has been observed to inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases. This mechanism could be linked to its interaction with specific enzyme pathways involved in inflammation modulation.

The biological activity of CDMP is primarily attributed to its interactions with various molecular targets. The chlorine atom and methoxy groups enhance its binding affinity to enzymes and receptors. For instance, CDMP may inhibit enzymatic activity by forming covalent or non-covalent interactions at the active site, thereby blocking substrate access. Furthermore, it can act as a ligand for metal ions, which may modulate biological pathways critical for cell signaling and metabolism.

Comparative Analysis

To understand the unique properties of CDMP, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
2-Chloro-3,4-dimethoxypyridine Chlorine at position 2Moderate antibacterial activity
6-Iodo-2,3-dimethoxypyridine Iodine instead of chlorineEnhanced reactivity but lower potency
3,4-Dimethoxyaniline Aniline structure without pyridineAntioxidant properties

This comparison highlights how the position and type of substituents can significantly affect the biological profile of related compounds.

Case Studies

  • Antibacterial Efficacy : In a recent study involving a series of pyridine derivatives, CDMP was tested against Staphylococcus aureus and Mycobacterium tuberculosis. Results indicated that CDMP exhibited submicromolar activity against these pathogens, suggesting its potential as a lead compound for antibiotic development .
  • Cytotoxicity Assessment : The cytotoxic effects of CDMP were evaluated on various cancer cell lines. Findings revealed that while it exhibited some cytotoxicity, it was less toxic to primary mammalian cells compared to other tested compounds. This selective toxicity is promising for therapeutic applications in oncology .

Properties

IUPAC Name

6-chloro-2,3-dimethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO2/c1-10-5-3-4-6(8)9-7(5)11-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIBNMZVQKQHUSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C(C=C1)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00670146
Record name 6-Chloro-2,3-dimethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00670146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1087659-30-0
Record name 6-Chloro-2,3-dimethoxypyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1087659-30-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-2,3-dimethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00670146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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